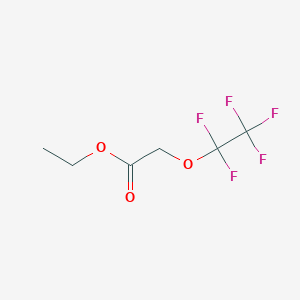

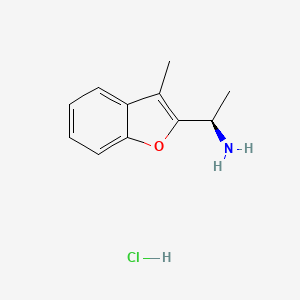

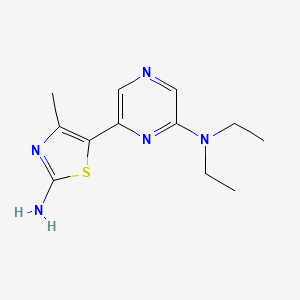

![molecular formula C10H12N4 B1459072 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1493586-69-8](/img/structure/B1459072.png)

2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine

Descripción general

Descripción

2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine is a compound that has been of interest to scientists and researchers due to its potential applications. It has a molecular formula of C10H12N4 and a molecular weight of 188.23 g/mol .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . A variety of novel disubstituted 2- (alknyl, aryl and arylamine)-6-alkynylpyrazolo pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions .Molecular Structure Analysis

The molecular structure of 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine consists of a pyrazolo[1,5-a]pyrimidine core with a cyclobutyl group attached .Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Applications

Pyrazolopyrimidines have shown significant potential as antibacterial and antifungal agents. Their ability to interfere with the synthesis of nucleic acids and proteins in microorganisms makes them valuable in the development of new antimicrobial drugs. The structural similarity of pyrazolopyrimidines to adenine and guanine allows them to act as purine analogs, disrupting DNA and RNA synthesis in pathogens .

Antiviral Activity

Research has indicated that pyrazolopyrimidines exhibit antiviral properties, particularly against RNA viruses. By mimicking the structure of nucleosides, they can inhibit viral replication. This makes them promising candidates for the treatment of viral infections, including emerging diseases caused by novel viruses .

Anticancer Research

The pyrazolopyrimidine scaffold is being explored for its anticancer activities. These compounds can target various signaling pathways involved in cancer cell proliferation and survival. Their ability to bind to kinases and other enzymes critical for cell division makes them potential therapeutic agents in oncology .

Cardiovascular Research

In cardiovascular research, pyrazolopyrimidines have been utilized as vasodilators. They can modulate the activity of enzymes and receptors in the cardiovascular system, leading to the relaxation of blood vessels and improved blood flow. This application is particularly relevant in the treatment of hypertension and other cardiovascular disorders .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of pyrazolopyrimidines are attributed to their interaction with inflammatory mediators. They can inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase, which are involved in the pain and inflammation pathways .

Agricultural Chemistry

Pyrazolopyrimidines have also found applications in agriculture as herbicides and growth regulators. Their ability to affect the hormonal balance in plants can lead to the development of compounds that control weed growth or enhance crop yields .

Optical Applications

A specific application of pyrazolopyrimidines is in the field of optical materials. They have been identified as strategic compounds for optical applications due to their tunable photophysical properties. This includes their use in fluorescent probes for bioimaging and as components in organic light-emitting devices .

Coordination Chemistry

These compounds serve as versatile linkers to several metals, and their interactions with coordination compounds in biological systems have been extensively described. This has implications for the development of metal-based drugs and diagnostic agents .

Safety and Hazards

Direcciones Futuras

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propiedades

IUPAC Name |

2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-8-5-12-10-4-9(7-2-1-3-7)13-14(10)6-8/h4-7H,1-3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPXDLKGZZFEDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NN3C=C(C=NC3=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

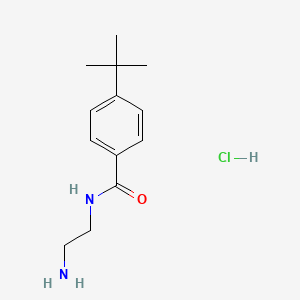

![[4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]amine hydrochloride](/img/structure/B1458994.png)

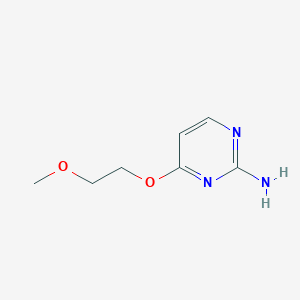

![2-[2-Fluoro-5-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1458997.png)

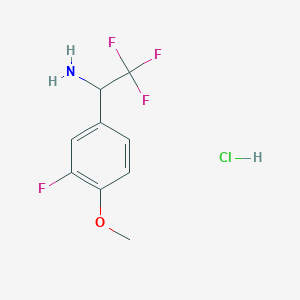

![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine](/img/structure/B1459006.png)

![Methyl 3-{[(3-bromophenyl)methyl]amino}propanoate hydrochloride](/img/structure/B1459007.png)